2-Benzylidenebutanal
Description
Structure
3D Structure
Properties
CAS No. |
28467-92-7 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2E)-2-benzylidenebutanal |
InChI |
InChI=1S/C11H12O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+ |
InChI Key |
BOCRJYUZWIOMOJ-CSKARUKUSA-N |
SMILES |
CCC(=CC1=CC=CC=C1)C=O |
Isomeric SMILES |
CC/C(=C\C1=CC=CC=C1)/C=O |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)C=O |
Other CAS No. |
28467-92-7 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzylidenebutanal
Aldol (B89426) Condensation Approaches to 2-Benzylidenebutanal Synthesis
The aldol condensation represents a cornerstone in the synthesis of α,β-unsaturated carbonyl compounds such as this compound. This reaction involves the coupling of an enol or enolate with a carbonyl compound, followed by dehydration to yield the unsaturated product. Both base- and acid-catalyzed, as well as enamine-mediated pathways, have been effectively employed.
Base-Catalyzed Cross-Aldol Condensation Mechanisms (e.g., involving NaOH)
The base-catalyzed cross-aldol condensation between benzaldehyde (B42025) and butanal is a common and straightforward method for the synthesis of this compound. In this reaction, a base, typically sodium hydroxide (B78521) (NaOH), facilitates the deprotonation of the α-carbon of butanal, which possesses acidic protons, to form a nucleophilic enolate ion. Benzaldehyde, lacking α-hydrogens, can only act as an electrophile and is thereby selectively attacked by the butanal enolate.
The mechanism proceeds through the following key steps:
Enolate Formation: A hydroxide ion abstracts an α-hydrogen from butanal, forming a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.
Protonation: The alkoxide is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy aldehyde, also known as an aldol addition product.
Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy aldehyde readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of the conjugated double bond of this compound. This dehydration step is often the driving force for the reaction, as it leads to a highly stable, conjugated system.
This method is efficient for producing the desired cross-aldol product due to the non-enolizable nature of benzaldehyde, which prevents self-condensation of this reactant.
Acid-Catalyzed Condensation Strategies
Acid-catalyzed aldol condensation provides an alternative route to this compound. In this process, the acid catalyst, such as a mineral acid, serves to activate the carbonyl group of benzaldehyde by protonation, rendering it more electrophilic. Simultaneously, the acid catalyzes the tautomerization of butanal to its enol form.
The mechanistic pathway involves:
Enolization: The acid catalyzes the conversion of butanal to its enol tautomer.
Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated carbonyl carbon of benzaldehyde.
Deprotonation: A water molecule deprotonates the resulting oxonium ion to form the β-hydroxy aldehyde.
Dehydration: The hydroxyl group of the aldol addition product is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water, often facilitated by heat, generates the α,β-unsaturated product, this compound. The formation of the conjugated system provides the thermodynamic driving force for this dehydration step.
While viable, acid-catalyzed methods have been studied to a lesser extent for this specific transformation compared to their base-catalyzed counterparts.
Enamine-Mediated Synthesis of this compound
Enamine-mediated synthesis, a variation of the aldol reaction, offers a milder and often more selective approach. This method involves the reaction of butanal with a secondary amine, such as pyrrolidine, to form a nucleophilic enamine intermediate. This enamine then reacts with benzaldehyde in a manner analogous to an enolate.
The key steps in this synthesis are:
Enamine Formation: Butanal reacts with a secondary amine under mildly acidic conditions to form an enamine. This transformation involves the initial formation of a carbinolamine, followed by dehydration.
Nucleophilic Attack: The enamine, which is a neutral but potent nucleophile due to the electron-donating nature of the nitrogen atom, attacks the carbonyl carbon of benzaldehyde. This results in the formation of an iminium ion intermediate.
Hydrolysis: The iminium ion is subsequently hydrolyzed by the addition of water to regenerate the carbonyl group and release the secondary amine catalyst. This step yields the β-hydroxy aldehyde, which can then dehydrate to form this compound.
The use of chiral secondary amines, such as proline and its derivatives, can facilitate asymmetric aldol reactions, offering a pathway to enantiomerically enriched products.
Stereoselective Synthesis of (E)-2-Benzylidenebutanal and Related Isomers
The stereochemistry of the double bond in this compound is a critical aspect of its synthesis. The thermodynamically more stable (E)-isomer is typically the major product in most aldol condensation reactions due to reduced steric hindrance between the phenyl group and the ethyl group.
Organocatalysis using chiral amines like proline has emerged as a powerful tool for achieving high stereoselectivity in aldol reactions. In a proline-catalyzed reaction, the enamine intermediate is chiral, which can lead to a diastereoselective attack on the aldehyde. The subsequent dehydration step then determines the final geometry of the alkene. While the primary focus of proline catalysis is often on controlling the stereochemistry of the newly formed chiral center in the aldol addition product, it can also influence the E/Z ratio of the final unsaturated product. The precise stereochemical outcome is often dependent on the specific catalyst and reaction conditions employed.
Alternative Synthetic Routes to this compound and Related Compounds
Beyond aldol-type condensations, other synthetic methodologies can be employed to construct the carbon-carbon double bond of this compound.
Wittig Reaction and Derivatives for Olefinic Aldehyde Formation
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. To synthesize this compound via this route, benzaldehyde would be reacted with a suitable phosphorus ylide. Specifically, the reaction would involve the treatment of benzaldehyde with propylidenetriphenylphosphorane.
The general mechanism involves:
Ylide Formation: The phosphonium ylide is typically prepared by reacting triphenylphosphine with an appropriate alkyl halide (in this case, 1-bromopropane) to form a phosphonium salt, which is then deprotonated with a strong base (e.g., n-butyllithium) to generate the ylide.
Reaction with Aldehyde: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane.
Alkene Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene (this compound) and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides (where the group attached to the ylidic carbon is alkyl) typically favor the formation of the (Z)-alkene. However, reaction conditions can be modified to favor the (E)-isomer.
Olefin Metathesis Approaches
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering a direct route to compounds like this compound. nih.govnih.gov The most relevant strategy for this synthesis is cross-metathesis (CM), an intermolecular reaction that exchanges fragments between two different olefins. sigmaaldrich.com In a hypothetical synthesis of this compound, this would involve the reaction of styrene (B11656) with 2-butenal, catalyzed by a transition metal complex, typically one based on ruthenium.
The mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the metal carbene catalyst with an olefin. beilstein-journals.org This intermediate then undergoes a retro [2+2] cycloaddition to release a new olefin and a new metal carbene, which continues the catalytic cycle. beilstein-journals.org For the synthesis of this compound, styrene would react with the ruthenium catalyst to form a benzylidene-metal complex. This complex would then react with 2-butenal to generate the final product and regenerate a catalyst species, with ethylene as a common byproduct.
While a direct synthesis of this compound via this method is not extensively documented in the reviewed literature, numerous analogous transformations have been successfully demonstrated. For instance, the cross-metathesis of allyl alcohol with acrolein, a structurally similar α,β-unsaturated aldehyde, proceeds in high yield using phosphine-free ruthenium catalysts. beilstein-journals.org This highlights the viability of using cross-metathesis to couple an olefin with an unsaturated aldehyde to generate a more substituted olefinic aldehyde product. beilstein-journals.org
Table 1: Representative Ruthenium Catalysts for Olefin Metathesis
| Catalyst | Description | Common Applications |
|---|---|---|
| Grubbs' First Generation | A ruthenium carbene complex with tricyclohexylphosphine ligands. | Ring-closing metathesis (RCM), Cross-metathesis (CM). |
| Grubbs' Second Generation | Features an N-heterocyclic carbene (NHC) ligand, offering higher activity and stability. | RCM, CM, and reactions with more challenging substrates. |
Catalytic Hydrogen Transfer in Olefinic Aldehyde Synthesis
Catalytic hydrogen transfer reactions are typically associated with the reduction of carbonyls; however, the reverse process—catalytic transfer dehydrogenation—provides a synthetic route to α,β-unsaturated aldehydes from more saturated precursors. This approach aligns with borrowing hydrogen or hydrogen autotransfer principles, where an alcohol is temporarily oxidized to an aldehyde, participates in a C-C bond formation, and the intermediate is subsequently dehydrogenated.
A one-pot ruthenium-catalyzed hydrogen-transfer strategy has been developed for direct access to α,β-unsaturated aldehydes via the cross-dehydrogenative coupling of two different primary alcohols. researchgate.net In this methodology, one alcohol is oxidized to an aldehyde in situ, which then undergoes a condensation reaction with an enolate formed from the second alcohol. The resulting aldol adduct is then dehydrated and dehydrogenated to yield the final α,β-unsaturated aldehyde. For the synthesis of this compound, this pathway could be envisioned by coupling benzyl alcohol and 1-butanol.
The reaction is typically facilitated by a ruthenium catalyst and a hydrogen acceptor, such as crotononitrile, to drive the dehydrogenation steps. researchgate.net This method avoids the need to handle potentially unstable saturated aldehydes and represents an efficient route to α,β-unsaturated aldehydes. researchgate.net Further developments have enabled the dehydrogenative synthesis of these compounds using palladium catalysts with molecular oxygen as the terminal oxidant. acs.orgnih.gov
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. The Mizoroki-Heck reaction, in particular, offers a direct method for synthesizing this compound. libretexts.org This reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. nih.govtubitak.gov.tr
To synthesize this compound, the Heck reaction would be performed between an aryl halide, such as iodobenzene or bromobenzene, and 2-butenal. The general catalytic cycle for the Heck reaction involves three main steps:
Oxidative Addition : The palladium(0) catalyst oxidatively inserts into the aryl-halide bond, forming a Pd(II) complex. libretexts.org
Migratory Insertion : The alkene (2-butenal) coordinates to the palladium center, followed by migratory insertion of the aryl group into the C=C double bond. libretexts.org
β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the final unsaturated product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by the base. libretexts.org
This methodology is highly versatile, and various palladium sources and ligands can be employed to optimize the reaction. mit.edudeepdyve.com While direct C-N bond formation is a more common application of palladium catalysis, C-C bond forming reactions like the Heck, Suzuki, and Stille couplings provide robust and well-established pathways for creating the core structure of this compound. nih.govyoutube.com
Development of Sustainable and Green Synthetic Protocols for this compound
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing α,β-unsaturated carbonyl compounds. semanticscholar.orgresearchgate.net These efforts include minimizing waste, avoiding hazardous solvents, and utilizing catalytic rather than stoichiometric reagents.
Solvent-Free Reactions
A prominent green approach to synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, performed under solvent-free conditions. wikipedia.orglibretexts.orgwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde. wikipedia.orggordon.edu
For this compound, the reaction would proceed between benzaldehyde and butanal. The use of a solid base, such as sodium hydroxide (NaOH), and mechanical grinding at room temperature can lead to quantitative yields without the need for a solvent. nih.govresearchgate.netnih.gov This solvent-free approach offers significant advantages, including reduced environmental impact, simplified workup procedures, and often shorter reaction times and higher yields compared to solution-based methods. nih.gov
Table 2: Comparison of Catalysts in Solvent-Free Claisen-Schmidt Condensation of Cycloalkanones with Benzaldehydes
| Catalyst (20 mol%) | Time (min) | Yield (%) |
|---|---|---|
| NaOH | 5 | 98 |
| KOH | 5 | 92 |
| NaOAc | 60 | 10 |
| NH₄OAc | 60 | 5 |
Data derived from analogous reactions reported in the literature. nih.gov
Biocatalytic Pathways
Biocatalysis offers a highly selective and environmentally friendly alternative for organic synthesis. The aldol condensation, the core reaction for forming this compound, is a common transformation in biochemical pathways, often catalyzed by enzymes known as aldolases. wikipedia.orgsigmaaldrich.com These enzymes operate under mild aqueous conditions and can exhibit high stereo- and regioselectivity.
The synthesis of this compound could potentially be achieved through an enzyme-catalyzed crossed-aldol condensation between benzaldehyde and butanal. While specific enzymatic synthesis of this exact compound is not widely reported, the broad substrate scope of some luciferases has been shown to include various α,β-unsaturated aldehydes, indicating enzymatic tolerance for such structures. nih.gov Furthermore, proline-based artificial enzymes have been developed that favor aldol condensation reactions, suggesting that engineered biocatalysts could be tailored for this specific transformation. researchgate.net The use of whole-cell or isolated enzyme systems could provide a sustainable manufacturing route, minimizing the use of harsh reagents and organic solvents. sigmaaldrich.com
Flow Chemistry Applications
Flow chemistry, or continuous-flow synthesis, provides numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.gov These features make it an attractive platform for developing sustainable synthetic protocols.
The synthesis of α,β-unsaturated carbonyls has been successfully adapted to continuous-flow systems. For example, α,β-unsaturated ketones (chalcones) have been synthesized efficiently using a flow microwave reactor packed with a heterogeneous solid acid catalyst. nih.gov A similar setup could be applied to the aldol condensation of benzaldehyde and butanal to produce this compound. The reactants would be continuously pumped through a heated reactor containing a solid-supported acid or base catalyst. This approach allows for rapid optimization of reaction conditions (temperature, flow rate, residence time) and can lead to higher yields and purity while minimizing waste and energy consumption. The use of a heterogeneous catalyst further simplifies product purification, as the catalyst is retained within the reactor. nih.gov
Mechanistic Investigations of Reactions Involving 2 Benzylidenebutanal
Detailed Reaction Mechanisms for 2-Benzylidenebutanal Formation
The formation of this compound is a prime example of a crossed aldol (B89426) condensation, specifically known as a Claisen-Schmidt condensation. libretexts.org This reaction involves the condensation of an aromatic aldehyde lacking α-hydrogens (benzaldehyde) with an enolizable aliphatic aldehyde (butanal). byjus.com The reaction can be catalyzed by either an acid or a base, proceeding through distinct mechanistic pathways to ultimately yield the conjugated enone after a dehydration step. libretexts.orgmagritek.com
The aldol condensation process can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. libretexts.org The formation of this compound from benzaldehyde (B42025) and butanal involves several key steps: enolate formation from butanal, nucleophilic attack of the enolate on benzaldehyde, and subsequent dehydration of the β-hydroxy aldehyde intermediate.
Under kinetic control , which typically involves strong, bulky bases and low temperatures, the less-substituted enolate of butanal is formed more rapidly. This is because the abstraction of a proton from the less sterically hindered α-carbon (the methyl group) is faster. uwindsor.ca However, in the specific case of butanal, the primary α-carbon (C2) protons are generally more acidic and less hindered, leading to the desired enolate for reaction with benzaldehyde.
Studies on similar aldol reactions have shown that the process can be reversible, and a complete kinetic description must sometimes account for both the forward (aldol addition) and backward (retro-aldol) reactions. nih.gov The rate law can be complex, with the rate-determining step potentially being the enolate formation or the carbon-carbon bond-forming step, depending on the specific catalyst and conditions employed.
Table 1: Comparison of Kinetic and Thermodynamic Control in Aldol Condensation
| Feature | Kinetic Control | Thermodynamic Control |
| Conditions | Strong, non-nucleophilic bases (e.g., LDA), low temperatures (e.g., -78 °C) | Weaker bases (e.g., NaOH, KOH), higher temperatures |
| Reversibility | Enolate formation is largely irreversible | Steps are generally reversible until dehydration |
| Rate-Determining Step | Often the deprotonation (enolate formation) | Can be C-C bond formation or dehydration |
| Product | Favors the less substituted, more rapidly formed enolate | Favors the more stable product after equilibration |
The formation of this compound proceeds through a series of well-defined transient intermediates. The characterization and understanding of these species are crucial for elucidating the reaction mechanism.
Enolate Ion : In base-catalyzed reactions, the first intermediate is the enolate ion of butanal, formed by the abstraction of an acidic α-proton by a base. magritek.com This nucleophilic species is stabilized by resonance, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.
Tetrahedral Alkoxide Intermediate : The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. byjus.com
β-Hydroxy Aldehyde (Aldol Adduct) : The alkoxide intermediate is rapidly protonated by a protic solvent (like water or alcohol) to yield a β-hydroxy aldehyde, specifically 3-hydroxy-2-ethyl-3-phenylpropanal. byjus.com This aldol addition product is often stable enough to be isolated under mild conditions.
Enolate for Elimination : Under basic conditions and typically with heating, a second α-proton (now on the carbon that formed the new C-C bond) is removed to form another enolate.
Elimination to Product : This enolate then undergoes elimination of a hydroxide (B78521) ion, a process known as E1cB (Elimination, Unimolecular, conjugate Base), to form the final α,β-unsaturated aldehyde product, this compound, which is stabilized by conjugation. magritek.com
In acid-catalyzed mechanisms, the key intermediate is an enol, formed by the protonation of the butanal carbonyl oxygen followed by deprotonation at the α-carbon. libretexts.org This nucleophilic enol then attacks the protonated carbonyl of benzaldehyde.
The choice and concentration of the catalyst have a profound impact on the rate, efficiency, and pathway of the aldol condensation.
Base Catalysts (e.g., NaOH, KOH) : These are commonly used for Claisen-Schmidt condensations. Increasing the catalyst concentration generally increases the reaction rate by providing more active sites for deprotonation, up to an optimal point. researchgate.net Beyond this, side reactions or catalyst aggregation may occur.
Acid Catalysts (e.g., HCl, H₂SO₄) : Acid catalysts work by protonating the carbonyl oxygen of butanal, which facilitates its tautomerization to the enol form. The enol then acts as the nucleophile. The acid also activates the benzaldehyde carbonyl group toward nucleophilic attack. uobasrah.edu.iq
Organocatalysts : Chiral amines, such as proline, can catalyze aldol reactions through an enamine-based mechanism. nih.gov The structure of the organocatalyst is critical as it dictates the stereochemical outcome of the reaction by controlling the geometry of the transition state. While not typically required for a simple Claisen-Schmidt condensation like this one, it highlights how catalyst structure can create complex, stereoselective pathways.
The physical form of the catalyst, such as its dispersion on a support material, can also influence reaction kinetics by affecting the available surface area and the number of active sites. rsc.org
This compound as a Key Reactant in Organic Transformations
As an α,β-unsaturated aldehyde, this compound possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon of the conjugated double bond. lumenlearning.com This dual reactivity allows it to participate in two main types of addition reactions, with the outcome determined largely by the nature of the nucleophile. libretexts.org
This pathway is known as 1,2-addition , where the nucleophile attacks the carbonyl carbon directly. This type of reaction is favored by strong, "hard" nucleophiles that form a strong bond with the carbonyl carbon and react under irreversible, kinetically controlled conditions. lumenlearning.comlibretexts.org
Common nucleophiles that favor 1,2-addition include:
Organometallic Reagents : Grignard reagents (R-MgBr) and organolithium compounds (R-Li) are strong nucleophiles that rapidly and irreversibly add to the carbonyl group. libretexts.org Reaction of this compound with such a reagent, followed by an acidic workup, would yield a secondary allylic alcohol.
Hydride Reagents : Strong reducing agents like lithium aluminum hydride (LiAlH₄) also add directly to the carbonyl carbon, reducing the aldehyde to the corresponding primary allylic alcohol, (E)-2-benzylidenebutan-1-ol.
The mechanism involves the direct attack of the nucleophile on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. Subsequent protonation of the oxygen yields the alcohol product. uobasrah.edu.iq
Also known as 1,4-addition or Michael addition , this reaction involves the nucleophilic attack at the β-carbon of the conjugated system. lumenlearning.comlibretexts.org This pathway is favored by softer, weaker nucleophiles that add reversibly, allowing for the formation of the more thermodynamically stable product. lumenlearning.com The electrophilicity of the β-carbon arises from resonance delocalization of the carbonyl group's electron-withdrawing effect. lumenlearning.com
The general mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons through the system to form an enolate intermediate. This enolate is then protonated, usually at the α-carbon during workup or by a proton source in the mixture, to yield a saturated aldehyde derivative. libretexts.org
Nucleophiles that typically undergo conjugate addition include:
Enolates : The classic Michael donors, such as the enolate from diethyl malonate. libretexts.org
Organocuprates : Reagents like lithium diorganocuprates (R₂CuLi), known as Gilman reagents, are soft nucleophiles that selectively perform 1,4-addition. youtube.com
Amines and Thiols : These are moderately weak nucleophiles that readily add to the β-carbon. youtube.com
Cyanide : The cyanide ion (CN⁻) can also act as a soft nucleophile, leading to conjugate addition. youtube.com
Table 2: Comparison of Nucleophilic Addition Pathways for this compound
| Feature | 1,2-Direct Addition | 1,4-Conjugate (Michael) Addition |
| Site of Attack | Carbonyl Carbon | β-Carbon |
| Controlling Factor | Kinetic Control | Thermodynamic Control |
| Favored by | Strong, "hard" nucleophiles (e.g., Grignard, Organolithiums, LiAlH₄) | Weak, "soft" nucleophiles (e.g., Enolates, Cuprates, Amines, Thiols) |
| Intermediate | Tetrahedral Alkoxide | Enolate |
| Product Type | Allylic Alcohol | Saturated Aldehyde with substituent at the β-position |
Reductions and Hydrogenations of the Olefinic and Carbonyl Moieties
The selective reduction of the carbon-carbon double bond (olefinic moiety) or the carbon-oxygen double bond (carbonyl moiety) in α,β-unsaturated aldehydes like this compound is a critical transformation in organic synthesis. The outcome of the reaction is highly dependent on the chosen reagent and reaction conditions.
Complex metal hydrides are common reagents for the reduction of aldehydes and ketones. msu.edu For instance, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a primary alcohol. msu.edu The reduction of an aldehyde or ketone with these reagents involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield the alcohol. msu.edu
Chemoselective hydrogenation of the carbonyl group in the presence of a carbon-carbon double bond can be achieved using electrochemical methods with specific catalysts. For example, a dinuclear manganese catalyst has been shown to selectively hydrogenate ketones and aldehydes over alkenes. nih.gov This method utilizes protons and an electric current as a surrogate for H₂ gas. nih.gov Mechanistic studies suggest that the catalytic cycle involves the formation of a manganese-hydride species which then transfers the hydride to the carbonyl carbon. nih.gov
The following table summarizes the expected products from the reduction of this compound with different reagents.
| Reagent | Moiety Reduced | Product |
| Sodium Borohydride (NaBH₄) | Carbonyl | 2-Benzylidenebutan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl & Olefinic | 2-Benzylbutan-1-ol |
| H₂/Pd, Pt, or Ni | Carbonyl & Olefinic | 2-Benzylbutan-1-ol |
| H₂/Lindlar's Catalyst | Olefinic | 2-Benzylbutanal |
| Electrochemical Hydrogenation (Mn catalyst) | Carbonyl | 2-Benzylidenebutan-1-ol nih.gov |
This table is illustrative and the selectivity can be influenced by reaction conditions.
Pericyclic Reactions (e.g., Diels-Alder) Involving this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. umn.edukharagpurcollege.ac.in A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgiitk.ac.insigmaaldrich.com In the context of this compound, the α,β-unsaturated aldehyde system can potentially act as a dienophile.
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with good stereochemical control. wikipedia.orgiitk.ac.in The reaction is thermally allowed and involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. wikipedia.orgudel.edu The presence of an electron-withdrawing group, such as the aldehyde functionality in this compound, lowers the energy of the LUMO of the dienophile, making the reaction more favorable.
A variation of this reaction is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, leading to the formation of heterocyclic compounds. wikipedia.orgsigmaaldrich.com
The stereoselectivity of the Diels-Alder reaction is a key feature, often favoring the endo product due to secondary orbital interactions in the transition state. wikipedia.org The reaction's efficiency is enhanced when the diene is electron-rich and the dienophile is electron-poor. ebsco.com
Oxidation Reactions of the Aldehyde Functionality
Aldehydes are among the most easily oxidized organic compounds and can be readily converted to carboxylic acids. libretexts.orgopenstax.org This is a key difference from ketones, which are generally resistant to oxidation. libretexts.orgqorganica.es The aldehyde functionality in this compound is susceptible to oxidation by a variety of reagents.
Common oxidizing agents for aldehydes include:
Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that will convert the aldehyde to a carboxylic acid. msu.eduqorganica.es
Chromic acid (H₂CrO₄), often generated in situ (Jones' reagent): Another strong oxidizing agent that readily oxidizes aldehydes. msu.edu
Silver oxide (Ag₂O) or Tollens' reagent: A mild and selective oxidizing agent for aldehydes. qorganica.es The reaction with Tollens' reagent, an alkaline solution of silver-ammonia complex, results in the formation of a silver mirror, which is a classic qualitative test for aldehydes. libretexts.org
Molecular oxygen (O₂): In the presence of air, aldehydes can undergo slow oxidation to carboxylic acids. libretexts.org
The oxidation of an aldehyde to a carboxylic acid involves the conversion of the carbonyl carbon from a +1 to a +3 oxidation state. qorganica.es The reaction with many oxidizing agents proceeds through a hydrate (B1144303) intermediate, formed by the addition of water to the carbonyl group. openstax.org
Catalytic Transformations Mediated by this compound Derivatives or Analogs
Organocatalysis in Reactions with this compound
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. organic-chemistry.orgwikipedia.org This field has gained significant traction as a "green" alternative to metal-based catalysis. wikipedia.orgnih.gov In the context of α,β-unsaturated aldehydes like this compound, organocatalysis, particularly aminocatalysis, plays a crucial role.
A key strategy involves the reversible formation of an iminium ion from the α,β-unsaturated aldehyde and a chiral secondary amine catalyst. princeton.edu This iminium ion is more electrophilic than the starting aldehyde, activating it towards nucleophilic attack. This activation mode is central to many organocatalytic transformations, including enantioselective Diels-Alder reactions. princeton.edu For example, the condensation of an α,β-unsaturated aldehyde with a chiral amine can generate a chiral iminium ion that then participates in a highly stereocontrolled cycloaddition with a diene. princeton.edu
Organocatalysts can also be employed in other types of reactions, such as stereoselective Michael additions. beilstein-journals.org For instance, a lipophilic cinchona squaramide organocatalyst has been shown to be effective in the Michael addition of various nucleophiles to α,β-unsaturated nitro compounds, a reaction class analogous to additions to unsaturated aldehydes. beilstein-journals.org
Transition Metal Catalysis for Further Functionalization
Transition metal catalysis offers a powerful and versatile platform for the functionalization of organic molecules. diva-portal.orgbeilstein-journals.org While direct catalytic transformations on this compound itself are specific, the principles of transition metal catalysis are broadly applicable to its derivatives and for its synthesis.
Transition metals like rhodium, palladium, and iridium are widely used in catalysis. diva-portal.orgbeilstein-journals.orgutoronto.ca For instance, rhodium catalysts are employed in enantioselective additions to activated alkenes. utoronto.ca Palladium catalysts are extensively used in cross-coupling reactions and domino reactions that can construct complex carbocyclic and heterocyclic frameworks. utoronto.ca
The functional groups in this compound and its derivatives can serve as handles for transition metal-catalyzed reactions. The aromatic ring can undergo C-H activation and functionalization, a strategy that avoids pre-functionalization of the substrate. beilstein-journals.orgrsc.org The aldehyde group can be a directing group in such reactions. rsc.org Furthermore, the double bond can participate in various addition and coupling reactions catalyzed by transition metals.
The development of catalysts for the α-functionalization of carbonyl compounds, including aldehydes, has been an area of intense research. mdpi.com Transition metal complexes with chiral ligands can achieve stereoselective carbon-carbon bond formation at the α-position of carbonyl compounds. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzylidenebutanal
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling Patterns
In the ¹H NMR spectrum of 2-benzylidenebutanal, the various protons exhibit distinct chemical shifts due to their unique electronic environments. The aldehydic proton (CHO) is typically found furthest downfield, a consequence of the strong deshielding effect of the carbonyl group. The vinylic proton (=CH) also appears at a downfield position, influenced by the anisotropic effect of the benzene (B151609) ring and the electron-withdrawing nature of the aldehyde. The protons of the phenyl group usually appear as a complex multiplet in the aromatic region of the spectrum. The ethyl group attached to the double bond shows characteristic splitting patterns: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with the adjacent protons. libretexts.org
The spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information. The coupling constant (J-value) between the vinylic proton and the aldehydic proton can help in determining the stereochemistry around the double bond.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehydic H | 9.5 - 9.6 | Singlet/Doublet |
| Vinylic H | ~7.4 | Singlet/Triplet |
| Aromatic H | 7.2 - 7.5 | Multiplet |
| Methylene H (-CH2-) | ~2.4 | Quartet |
| Methyl H (-CH3) | ~1.1 | Triplet |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. uwimona.edu.jmlibretexts.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for establishing the complete connectivity and stereochemistry of complex molecules like this compound. slideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. huji.ac.il For this compound, COSY would show correlations between the vinylic proton and the aldehydic proton (if coupled), and between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. emerypharma.comhuji.ac.il It allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. huji.ac.il This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the aldehydic proton would show a correlation to the vinylic quaternary carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry. huji.ac.il In this compound, a NOESY experiment could show a correlation between the vinylic proton and the ortho protons of the benzene ring, confirming the E/Z configuration around the double bond.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Carbonyl Stretching Frequencies
The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum. For an α,β-unsaturated aldehyde like this compound, the C=O stretching frequency is lowered due to conjugation with the double bond and the phenyl ring. orgchemboulder.compg.edu.pl This absorption is typically observed in the range of 1685-1710 cm⁻¹. orgchemboulder.com The presence of a strong band in this region is a clear indicator of the carbonyl group.
Alkene Stretching and Bending Frequencies
The carbon-carbon double bond (C=C) stretching vibration in this compound is also influenced by conjugation and typically appears as a medium to strong band in the region of 1600-1640 cm⁻¹. orgchemboulder.comlibretexts.org The C-H stretching vibrations of the vinylic and aromatic protons are observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic ethyl group appears below 3000 cm⁻¹. orgchemboulder.comlibretexts.org Out-of-plane C-H bending vibrations (wags) of the substituted benzene ring can provide information about the substitution pattern. spectroscopyonline.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C-H Stretch | 2830-2695 | Medium |
| Aromatic/Vinylic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| Carbonyl C=O Stretch | 1685-1710 | Strong |
| Alkene C=C Stretch | 1600-1640 | Medium-Strong |
| Aromatic C=C Stretch | ~1600, 1585, 1500, 1450 | Medium-Weak |
Note: These are typical ranges and can be influenced by the molecular environment. orgchemboulder.comlibretexts.orgksu.edu.sa
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
Accurate Mass Determination: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the elemental formula of this compound. libretexts.org Instruments like LTQ Orbitrap XL can achieve mass accuracy within 1-5 ppm for many compounds. forth.gr The molecular formula of this compound is C11H12O, with a nominal mass of 160 u. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 u, ¹H = 1.007825 u, ¹⁶O = 15.994915 u), the theoretical monoisotopic mass can be calculated with high precision. This exact mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. libretexts.org
Fragmentation Pathway Analysis: Under electron impact (EI) ionization, the this compound molecule (M) is ionized to a molecular ion (M•+), which is often energetically unstable and undergoes fragmentation. libretexts.org The fragmentation pattern is characteristic of the molecule's structure. For aldehydes, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group. libretexts.org
Key fragmentation pathways for α,β-unsaturated aldehydes like this compound are influenced by the conjugated system and the alkyl substituent. Common fragmentations include:
α-cleavage: Cleavage of the bond next to the carbonyl group can lead to the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.orgwpmucdn.com
β-cleavage: Cleavage at the β-position relative to the carbonyl group can occur, influenced by the stability of the resulting fragments.
McLafferty Rearrangement: While more common in saturated aldehydes and ketones, a McLafferty-type rearrangement could occur if a labile gamma-hydrogen is present. msu.edu
Loss of Alkyl Group: Cleavage of the ethyl group from the butanal chain can lead to a stable fragment.
Aromatic Fragments: The presence of the benzylidene group will lead to characteristic aromatic fragment ions, such as the tropylium (B1234903) ion (m/z 91) or the phenyl cation (m/z 77). wpmucdn.com
The analysis of these fragment ions in the mass spectrum allows for the reconstruction of the molecule's structure and confirms the identity of this compound.
| Technique | Information Obtained | Relevance to this compound |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass of the molecular ion. | Confirms the elemental formula (C11H12O). libretexts.org |
| Electron Impact Mass Spectrometry (EI-MS) | Fragmentation pattern. | Elucidates the molecular structure by identifying characteristic fragment ions resulting from cleavages at the aldehyde and conjugated system. libretexts.orglibretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying conjugated systems.
For this compound, the presence of a conjugated system (phenyl ring, C=C double bond, and C=O group) results in characteristic absorption bands. The primary electronic transitions observed are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. elte.hu In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths (bathochromic shift). libretexts.org These transitions are typically intense, with high molar absorptivity (ε) values. elte.hu For α,β-unsaturated aldehydes, the π → π* transition is a key feature.
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atom's lone pair) to a π* antibonding orbital. libretexts.orgelte.hu These transitions are lower in energy (occur at longer wavelengths) than π → π* transitions but are typically much less intense (lower ε value) because they are symmetry-forbidden. tanta.edu.eg
The position and intensity of these absorption maxima (λmax) are sensitive to the extent of conjugation and the solvent polarity. The extended conjugation in this compound, involving the benzene ring and the α,β-unsaturated aldehyde moiety, leads to a significant bathochromic shift of the π → π* absorption band compared to non-conjugated systems.
| Transition Type | Description | Expected Wavelength Region for this compound | Expected Intensity (Molar Absorptivity, ε) |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. elte.hu | Longer wavelength (UV-A region) due to extended conjugation. | High (typically > 10,000 L·mol⁻¹·cm⁻¹). libretexts.org |
| n → π | Excitation of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital. elte.hu | Longer wavelength than π → π*, potentially in the near-UV or visible region. | Low (typically < 1,000 L·mol⁻¹·cm⁻¹). |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. libretexts.org It relies on the inelastic scattering of monochromatic light (Raman scattering), which occurs when a molecule changes its vibrational state. utoronto.ca A key requirement for a vibrational mode to be Raman active is a change in the molecule's polarizability. utoronto.ca
For this compound, Raman spectroscopy is particularly useful for observing vibrations of the C=C and C=O bonds within the conjugated system.
C=C Stretching Vibration: The stretching vibration of the carbon-carbon double bond in the conjugated system gives rise to a strong Raman band, typically in the region of 1600-1650 cm⁻¹. renishaw.com In α,β-unsaturated carbonyl compounds, this band is often intense due to the high polarizability of the π-electron system.
C=O Stretching Vibration: The carbonyl stretching vibration also gives a characteristic Raman band. The position of this band is influenced by conjugation, which tends to lower the frequency compared to non-conjugated aldehydes.
Aromatic Ring Vibrations: The benzene ring exhibits several characteristic Raman bands, including the ring stretching modes around 1600 cm⁻¹ and the ring breathing mode around 1000 cm⁻¹. spectroscopyonline.com
Raman spectroscopy is advantageous for studying such compounds as water is a weak scatterer, allowing for analysis in aqueous solutions. utoronto.ca The relative intensities of the C=C and C=O stretching bands can provide information about the conformation (s-cis vs. s-trans) of the α,β-unsaturated system. cdnsciencepub.comresearchgate.net
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance for this compound |
| C=C Stretch (Conjugated) | 1600 - 1650 renishaw.com | Strong band confirming the α,β-unsaturation. |
| C=O Stretch (Conjugated Aldehyde) | 1680 - 1705 | Confirms the presence of the conjugated aldehyde group. |
| Aromatic C=C Stretch | ~1600, ~1580 | Characteristic of the benzylidene group. spectroscopyonline.com |
| Aromatic Ring Breathing | ~1000 | A sharp, often intense band characteristic of the monosubstituted benzene ring. spectroscopyonline.com |
| C-H Stretches (Aromatic/Aliphatic) | 2850 - 3100 spectroscopyonline.com | Provides information on the different types of C-H bonds present. |
Advanced Spectroscopic Techniques for Solid-State Characterization (e.g., Solid-State NMR, X-ray Diffraction of Derivatives)
While solution-state NMR provides excellent data for soluble compounds, solid-state techniques are invaluable for characterizing crystalline materials and understanding intermolecular interactions in the solid phase.
Solid-State NMR (ssNMR): Solid-state NMR spectroscopy provides detailed structural information about materials in their solid form. For compounds like this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would be the technique of choice. mdpi.comresearchgate.net
It can distinguish between different crystalline forms (polymorphs) if they exist.
The chemical shifts in the solid state can differ from those in solution, providing insights into packing effects and intermolecular interactions.
For derivatives or complexes, ssNMR can probe the local environment of specific nuclei, for instance, to confirm the formation of a Schiff base in a derivative by observing the characteristic imine carbon or nitrogen signal. mdpi.com
X-ray Diffraction of Derivatives: Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. While obtaining suitable single crystals of this compound itself might be challenging, preparing a crystalline derivative can facilitate analysis.
For example, forming a Schiff base derivative with an appropriate amine can yield stable crystals. uomustansiriyah.edu.iq
The analysis of such a derivative would provide precise bond lengths, bond angles, and torsional angles. researchgate.netgoogle.com This data would definitively establish the E/Z configuration of the double bond and the s-cis/s-trans conformation of the carbonyl group with respect to the double bond in the solid state.
Information on intermolecular interactions, such as π-π stacking of the benzene rings or hydrogen bonding (if applicable in the derivative), can be obtained, explaining the crystal packing. google.comnih.gov For instance, the crystal structure of (2E)-(3-hydroxy-4-methoxy)cinnamaldehyde, a related derivative, has been determined, showing characteristic diffraction peaks. google.com
These advanced solid-state techniques provide a level of structural detail that is unattainable with other methods, offering a complete picture of this compound's structure and conformation in the solid phase.
Theoretical and Computational Chemistry Studies on 2 Benzylidenebutanal
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-benzylidenebutanal. These calculations can predict molecular geometries, energies, and various spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It has proven to be a valid and suitable method for the geometry optimization of organic molecular systems. inpressco.com In DFT, the energy of a molecule is determined using the electron density, which simplifies the calculations compared to traditional wavefunction-based methods. wikipedia.orgntnu.no The geometry of a molecule is optimized by finding the minimum energy structure on the potential energy surface, guided by the gradient of the energy with respect to the nuclear coordinates. ntnu.nonumberanalytics.com
For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP, can provide accurate predictions of bond lengths, bond angles, and dihedral angles. inpressco.com These calculations are crucial for understanding the molecule's three-dimensional structure and its inherent stability. The total energy calculated through DFT provides a measure of the molecule's thermodynamic stability. inpressco.com Furthermore, DFT is used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is a critical parameter for assessing the molecule's electronic excitability and reactivity. inpressco.comdiva-portal.org
Interactive Table: Representative Calculated Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| C=C (alkene) | ~1.35 Å | |
| C-C (single) | ~1.47 Å | |
| C-H (aldehyde) | ~1.11 Å | |
| Bond Angle | C-C=O | ~124° |
| C-C=C | ~122° | |
| Dihedral Angle | Phenyl-C=C-C | Varies (see Conformational Analysis) |
Note: The values presented are typical and can vary slightly depending on the specific functional and basis set used in the calculation.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. ucl.ac.uk These methods are employed to predict various spectroscopic parameters, providing valuable information for the identification and characterization of molecules. ntnu.noafit.edu For this compound, ab initio calculations can simulate its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
The prediction of vibrational frequencies and their corresponding intensities helps in the interpretation of experimental IR spectra. afit.edu Similarly, the calculation of electronic transition energies and oscillator strengths allows for the assignment of absorption bands in UV-Vis spectra. diva-portal.org For NMR spectroscopy, ab initio methods can predict chemical shifts and coupling constants, aiding in the structural elucidation of the molecule. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations. ucl.ac.ukaps.org
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotations around the single bonds connecting the phenyl group, the ethylidene group, and the formyl group give rise to various conformers with different energies.
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. libretexts.org By mapping the PES, one can identify the stable conformers (energy minima) and the transition states that connect them (saddle points). libretexts.orgnih.gov For this compound, the PES is typically mapped by systematically varying key dihedral angles and calculating the energy at each point. This allows for the determination of the most stable conformation and the energy barriers for interconversion between different conformers. The relative energies of the conformers determine their population at a given temperature.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. smu.edu For reactions involving this compound, such as addition reactions to the double bond or the carbonyl group, computational modeling can map out the entire reaction pathway. This involves identifying the reactants, products, any intermediates, and the transition states that connect them. pressbooks.pub
A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. nih.govresearchgate.net Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics and feasibility of a reaction. researchgate.net Computational methods can locate the transition state structure and calculate its vibrational frequencies to confirm that it is a true saddle point on the PES (i.e., it has one imaginary frequency). inpressco.com The energy difference between the reactants and the transition state gives the activation energy of the reaction.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. uzh.ch By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of the molecule's dynamic behavior.
For this compound, MD simulations can be used to study its conformational dynamics, including the rates of interconversion between different conformers. Furthermore, MD simulations are particularly useful for investigating the effects of the solvent on the molecule's structure and behavior. rsc.orgnih.gov By explicitly including solvent molecules in the simulation, one can study how interactions with the solvent, such as hydrogen bonding or dielectric effects, influence the conformational preferences and reactivity of this compound. diva-portal.orgunibs.it These simulations can provide insights into how the solvent environment can alter the energy landscape of the molecule. rsc.org
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that describe the bonding in a molecule. numberanalytics.com
Interactive Table: Key NBO Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C=C) | π(C=O) | High | π-conjugation |
| π(Phenyl) | π(C=C) | Moderate | π-conjugation |
| LP(O) | σ*(C-C) | Low | Hyperconjugation |
Note: LP denotes a lone pair. The E(2) values are qualitative and depend on the specific conformation and computational level.
Applications of 2 Benzylidenebutanal in Materials Science and Engineering
Polymer and Resin Synthesis Utilizing 2-Benzylidenebutanal as a Monomer or Crosslinker
The dual functionality of this compound—the vinyl group and the aldehyde group—allows it to participate in various polymerization and crosslinking reactions, leading to the formation of diverse polymeric structures with tailored properties.
The carbon-carbon double bond in this compound allows it to act as a monomer in free radical polymerization, a common method for producing a wide range of plastics and materials. However, as a 1,2-disubstituted alkene, its homopolymerization is generally challenging due to steric hindrance around the double bond.
Research on similar cinnamic derivatives, such as cinnamaldehyde (B126680) and methyl cinnamate, has shown that while they have very low monomer reactivity ratios (approaching zero), they can be effectively incorporated into polymer chains through copolymerization with other vinyl monomers like styrene (B11656) and acrylates. acs.org This process allows for the modification of the resulting copolymer's properties. The inclusion of the rigid benzylidene group from the this compound monomer can significantly increase the glass transition temperature (Tg) of the copolymer, enhancing its thermal stability and mechanical strength. acs.org
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully used to synthesize copolymers containing cinnamic derivatives with well-defined molecular weights and narrow molecular weight distributions. acs.org This level of control is crucial for designing materials with precise and reproducible properties.
Table 1: Potential Effects of this compound as a Comonomer in Free Radical Polymerization
| Property | Expected Influence of this compound Incorporation | Rationale |
| Glass Transition Temp. (Tg) | Increase | Introduction of a rigid, bulky benzylidene group restricts chain mobility. acs.org |
| Thermal Stability | Enhancement | The aromatic ring and rigid structure contribute to higher degradation temperatures. |
| Mechanical Strength | Increase | Steric hindrance and rigidity of the monomer unit can lead to a stiffer polymer backbone. |
| Solubility | Modification | The aromatic and aldehyde functionalities alter the polarity of the polymer chain. |
The aldehyde functional group of this compound is highly reactive and can participate in condensation polymerization reactions with a variety of comonomers. This pathway is particularly useful for the synthesis of thermosetting resins and other network polymers. For instance, this compound can react with nucleophilic compounds such as phenols, urea, or melamine.
This reactivity allows this compound to be used in two primary ways:
As a Monomer: It can react with difunctional or polyfunctional molecules (e.g., bisphenols, diamines) to form the polymer backbone, introducing the unique properties of the benzylidene group into the final material.
As a Crosslinker: The aldehyde can react with functional groups present on existing polymer chains (e.g., hydroxyl groups on polyvinyl alcohol or amino groups on polyamides) to form crosslinks. This process converts thermoplastic materials into thermosets, significantly improving their mechanical properties, chemical resistance, and thermal stability. Aldehydes are frequently involved in such self-condensation or polymerization reactions, which are often catalyzed by acids or bases. chemicalbook.com
Table 2: Examples of Condensation Reactions for this compound in Material Synthesis
| Comonomer Type | Reactive Group | Resulting Linkage | Potential Polymer/Material Type |
| Phenols (e.g., Bisphenol A) | Aromatic -OH | Acetal (B89532) | Phenolic Resins, Thermosets |
| Urea | Amine (-NH2) | Iminourea | Amino Resins |
| Melamine | Amine (-NH2) | Iminomelamine | Melamine-Formaldehyde-type Resins |
| Diols (e.g., Ethylene Glycol) | Hydroxyl (-OH) | Acetal | Polyacetal Resins |
| Diamines | Amine (-NH2) | Imine (Schiff Base) | Polyimines, Crosslinked Networks |
Development of Functional Organic Materials Based on this compound Derivatives
The conjugated system within this compound, which spans the phenyl ring, the alkene double bond, and the carbonyl group, makes it an attractive building block for functional organic materials with specific electronic and optical properties.
Conjugated polymers are essential for the development of organic optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ntu.edu.sgresearchgate.net The performance of these devices is highly dependent on the molecular structure of the polymers used.
Derivatives of this compound can be designed and synthesized to serve as monomers for these advanced materials. By modifying the aldehyde group into other functional groups or by using it in coupling reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions), the conjugated core of this compound can be incorporated into the main chain of a polymer. This incorporation can influence key properties such as the polymer's band gap, charge carrier mobility, and light absorption/emission characteristics. The inherent structure of this compound provides a platform for tuning these properties through chemical modification of the aromatic ring or the alkyl chain.
Photochromic and thermochromic materials, which change color in response to light or temperature, are of great interest for applications such as smart windows, sensors, and security inks. researchgate.net These properties typically arise from molecules that can undergo reversible isomerization between two distinct forms with different absorption spectra.
While direct evidence for photochromism in this compound is not established, its structure serves as a potential scaffold for creating such materials. The conjugated system is a chromophore that is fundamental to the color of a molecule. By chemically linking this compound derivatives to known photochromic or thermochromic units (like spiropyrans or spirooxazines), it may be possible to create novel systems. In such constructs, the this compound moiety could modulate the electronic properties of the switching molecule, thereby influencing the color, switching speed, and stability of the material. This represents a promising avenue for future research in the design of advanced stimuli-responsive materials.
Role in Nanomaterials and 2D Materials Research as a Precursor or Component
The synthesis of nanomaterials with controlled dimensions and properties is a cornerstone of modern materials science. Organic molecules are increasingly used as precursors or building blocks in "bottom-up" fabrication approaches.
This compound is a candidate for such applications due to its carbon-rich structure and chemical reactivity. It can potentially serve as:
A Carbon Precursor: In high-temperature synthesis methods like Chemical Vapor Deposition (CVD), this compound can be decomposed to deposit carbon atoms for the growth of carbon nanotubes or graphene-like materials. rsc.orgnih.gov The specific molecular structure of the precursor can influence the quality and morphology of the resulting nanomaterial.
A Monomer for 2D Polymers: Two-dimensional (2D) polymers, or covalent organic frameworks (COFs), are crystalline, porous materials constructed from organic building blocks. nih.gov The synthesis of 2D COFs often relies on reversible condensation reactions. The aldehyde group of this compound is ideal for forming Schiff base (imine) or acetal linkages, which are common in COF chemistry. The rigid and planar nature of the benzylidene group can facilitate the formation of ordered, layered structures, making it a promising monomer for creating novel 2D materials with applications in catalysis, gas storage, and separation. nih.gov
Design of Self-Assembling Molecular Systems
The inherent chemical characteristics of this compound and its derivatives, particularly the presence of a conjugated system and a reactive aldehyde group, make them promising candidates for the design of stimuli-responsive self-assembling molecular systems. The conjugation of these molecules to polymer backbones can induce significant changes in the polymer's self-assembly behavior, leading to the formation of smart materials that respond to external triggers.
This principle is demonstrated in the development of ROS-awakened self-amplifying degradable polymers. In one study, a polymer was synthesized with a backbone containing thioacetal groups and cinnamaldehyde as a ROS-generating agent. nih.gov The self-amplified degradation is initiated by endogenous ROS, which cleaves the thioacetal groups, releasing the cinnamaldehyde. nih.gov This release further amplifies ROS production, leading to a cascade of polymer degradation and disassembly of the nanostructures. nih.gov
Table 1: Stimuli-Responsive Behavior of Cinnamaldehyde-Functionalized Polymers
| Polymer System | Stimulus | Linkage Type | Observed Effect on Self-Assembly |
| Cinnamaldehyde-conjugated polymer | Acidic pH | Acid-cleavable bond | Change in hydrophilicity, affecting micellar formation. mdpi.com |
| Cinnamaldehyde-based poly(thioacetal) | Reactive Oxygen Species (ROS) | Thioacetal | Self-amplifying degradation and disassembly of nanoparticles. nih.gov |
These examples highlight the potential of using this compound and its analogs to create dynamic and responsive molecular systems. The ability to control the assembly and disassembly of polymeric structures through external stimuli opens up possibilities for applications in areas such as controlled release systems, sensors, and adaptive materials.
Integration into Composite Materials for Enhanced Properties
Research has shown that the addition of cinnamaldehyde to a Plaster of Paris–CaCO3 hydrogel composite for bone substitution significantly alters its surface characteristics. The inclusion of cinnamaldehyde was found to increase the surface roughness and the contact angle of the hydrogel. ui.ac.id An increase in the contact angle indicates a more hydrophobic surface, which can be attributed to the properties of the cinnamaldehyde. ui.ac.id These modifications to surface topography and wettability are crucial as they influence the interaction of the material with its surrounding environment. researchgate.net
Table 2: Effect of Cinnamaldehyde on the Properties of a Plaster of Paris–CaCO3 Hydrogel Composite
| Cinnamaldehyde Concentration | Contact Angle (°) | Surface Roughness |
| Control (without cinnamaldehyde) | Lower | Smoother |
| With cinnamaldehyde | Increased | Increased |
Data adapted from a study on cinnamaldehyde-loaded hydrogels, indicating a trend of increased contact angle and surface roughness with the addition of cinnamaldehyde. ui.ac.id
In another study, cinnamaldehyde was used as a crosslinking agent in soy protein isolate (SPI) based resins. The crosslinking reaction improved the tensile properties of the resulting biocomposite. The effect of cinnamaldehyde concentration on the Young's modulus, tensile strength, fracture strain, and toughness of the SPI sheets was systematically investigated. The results indicated that the incorporation of cinnamaldehyde as a crosslinker enhanced the mechanical robustness of the protein-based material. researchgate.net
These findings demonstrate that this compound and its analogs can be effectively integrated into various matrix materials, including ceramics and biopolymers, to tailor their final properties. The ability to modify surface energy and improve mechanical strength makes these compounds valuable additives in the formulation of advanced composite materials for a range of engineering applications.
Environmental Chemistry Aspects of 2 Benzylidenebutanal
Environmental Fate and Transport Mechanisms
The movement and persistence of 2-benzylidenebutanal in the environment are controlled by abiotic processes that transform the compound in the atmosphere, water, and soil.
Once in the atmosphere, organic compounds like this compound are subject to transformation, primarily through photochemical oxidation. The principal oxidant in the troposphere is the hydroxyl (•OH) radical, which is generated photochemically. rsc.org The reaction with •OH radicals is typically the most significant atmospheric sink for unsaturated aldehydes. nih.gov This process involves the addition of the •OH radical to the carbon-carbon double bond or abstraction of a hydrogen atom from the aldehyde group, initiating a cascade of oxidation reactions.
In aquatic environments, the degradation of this compound is expected to occur through two primary abiotic pathways: hydrolysis and photolysis. mdpi.comnih.gov
Hydrolysis is a chemical reaction with water. The stability of a compound to hydrolysis can be dependent on the pH of the water. nih.gov For aldehydes, this process is generally slow under neutral pH conditions but can be catalyzed by acids or bases.
Photolysis , or photodegradation, involves the breakdown of a chemical due to the absorption of light energy. mdpi.com The rate of direct photolysis depends on the compound's ability to absorb sunlight. Indirect photolysis can also occur, where other substances in the water, such as humic acids, absorb light and produce reactive species that then degrade the compound. nih.govmdpi.com The presence of natural substances in water can therefore accelerate photodegradation rates compared to those in pure water. mdpi.comcsbsju.edu The degradation kinetics in aquatic systems often follow pseudo-first-order models, and the half-life of the compound is influenced by water temperature, pH, and the presence of photosensitizing materials. mdpi.com
Table 1: Key Factors Influencing Aquatic Degradation
| Factor | Influence on Degradation |
|---|---|
| pH | Can affect the rate of acid- or base-catalyzed hydrolysis. nih.gov |
| Temperature | Generally increases the rate of both hydrolysis and photolysis. mdpi.com |
| Sunlight | Essential for photolysis; intensity and wavelength affect the rate. nih.gov |
| Dissolved Matter | Natural substances like humic acids can act as photosensitizers, increasing the rate of indirect photolysis. mdpi.com |
This table is generated based on general principles of aquatic degradation and is not based on specific data for this compound.
When this compound enters soil or aquatic sediment systems, its mobility and bioavailability are largely controlled by sorption and desorption processes. mdpi.com Sorption refers to the binding of the chemical to the solid particles of soil or sediment, while desorption is the release of the bound chemical back into the solution (pore water). bibliotekanauki.plecetoc.org
The extent of sorption is quantified by the soil-water distribution coefficient (Kd) or, more commonly, the organic carbon-water (B12546825) partition coefficient (Koc), which normalizes the sorption to the organic carbon content of the soil. ecetoc.orgepa.gov These coefficients are crucial for predicting whether a chemical will be mobile and potentially leach into groundwater or remain bound to the solid phase. ecetoc.org
The key factors influencing the sorption of organic compounds include:
Soil Organic Carbon Content : Organic matter is often the primary sorbent for non-ionic organic chemicals. bibliotekanauki.pl A higher organic carbon content generally leads to stronger sorption (higher Koc).
Clay Content and Type : Clay minerals can also contribute to sorption through various surface interactions. bibliotekanauki.pl
Soil pH : This can influence the surface charge of soil colloids and the speciation of ionizable compounds. epa.gov
Chemical Properties : The hydrophobicity (water-hating nature) of the compound is a major driver of sorption.
Desorption behavior indicates the reversibility of the sorption process. If a compound is irreversibly sorbed, it is less bioavailable and less mobile. regulations.gov Batch equilibrium studies are the standard method for determining these sorption/desorption coefficients. epa.gov
Table 2: Soil Properties Affecting Sorption of Organic Compounds
| Soil Property | General Effect on Sorption |
|---|---|
| Organic Carbon (%) | Higher content generally increases sorption. bibliotekanauki.pl |
| Clay Content (%) | Higher content can increase sorption. bibliotekanauki.pl |
| pH | Affects soil surface charge and compound speciation. epa.gov |
This table is generated based on established principles of soil science and is not based on specific data for this compound.
Biotransformation and Biodegradation Studies in Environmental Systems
Microorganisms play a vital role in the environmental degradation of organic compounds through biotransformation and biodegradation. oasis-lmc.org These processes convert complex organic molecules into simpler compounds, and potentially to inorganic products like carbon dioxide and water (mineralization). mdpi.com
The biodegradation of a compound like this compound by microorganisms, such as bacteria and fungi, involves a series of enzymatic reactions. mdpi.com The initial steps in the degradation of aromatic compounds often involve oxidation of the benzene (B151609) ring by oxygenase enzymes, leading to ring cleavage. frontiersin.org The aldehyde group and the unsaturated side chain are also potential sites for enzymatic attack.
Identifying the metabolic pathway involves detecting and characterizing the intermediate products (metabolites) formed during degradation. nih.gov For example, the degradation could proceed through oxidation of the aldehyde to a carboxylic acid, followed by beta-oxidation of the side chain and cleavage of the aromatic ring. frontiersin.org Different microorganisms may utilize different pathways, depending on their enzymatic capabilities. nih.govdergipark.org.tr
The presence or absence of oxygen significantly influences microbial degradation pathways and rates. libretexts.orgnih.gov
Aerobic transformation , which occurs in the presence of oxygen, is generally a more rapid and complete process. savemyexams.com Microorganisms use oxygen as the final electron acceptor in their respiration, which yields a large amount of energy, allowing for efficient breakdown of organic substrates. libretexts.orgnih.gov For aromatic compounds, oxygenases play a key role in initiating the degradation by incorporating oxygen into the molecule, which destabilizes the aromatic ring and facilitates its cleavage.
Anaerobic transformation takes place in environments devoid of oxygen, such as saturated soils, deep sediments, and some groundwater aquifers. In these conditions, microorganisms use other compounds like nitrate, sulfate, or carbon dioxide as electron acceptors. libretexts.org Anaerobic degradation is typically slower and may be incomplete, sometimes leading to the accumulation of intermediate metabolites. savemyexams.com The initial steps of breaking down stable aromatic rings without oxygen are energetically more challenging and are carried out by specialized anaerobic bacteria.
The versatility of microbial communities often ensures that degradation can proceed under both conditions, though the specific microorganisms, pathways, and end products can differ substantially. nih.gov
Analytical Methodologies for Trace Detection and Quantification in Environmental Matrices
Chromatographic Techniques (e.g., GC-MS, LC-MS)
Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of organic micropollutants like this compound in environmental samples. uq.edu.au These hyphenated techniques offer powerful separation capabilities and highly specific detection, making them ideal for identifying and quantifying target analytes in intricate mixtures. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. nist.gov In the context of this compound analysis, GC-MS involves the separation of the compound from the sample matrix in a gas chromatograph followed by detection and identification using a mass spectrometer. The sample is first introduced into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of compounds between the stationary phase coating the column and the mobile gas phase. The time it takes for a compound to travel through the column is known as its retention time, a characteristic feature used for preliminary identification.
Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically through electron ionization (EI), which fragments the molecules into a unique pattern of ions. This mass spectrum serves as a "chemical fingerprint," allowing for definitive identification by comparing it to spectral libraries. nist.gov For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored, significantly enhancing sensitivity and reducing background noise. shimadzu.com The combination of retention time and mass spectrum provides a high degree of confidence in the identification and quantification of the target compound, even at trace concentrations. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), has become an indispensable tool for analyzing a wide range of environmental contaminants, including those that are non-volatile or thermally labile and thus not suitable for GC-MS. perkinelmer.commdpi.com LC-MS separates compounds in a liquid phase before they are introduced into the mass spectrometer. measurlabs.com This is particularly advantageous for analyzing water samples directly or extracts from soil and sediment.
In an LC-MS system, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) column. Separation occurs based on the interactions of the analytes with the stationary phase of the column and the mobile phase (a solvent or solvent mixture). After separation, the eluent from the LC column is directed to the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analytes in the liquid phase before they enter the mass analyzer. perkinelmer.com
LC-MS/MS adds another layer of selectivity and sensitivity by using two mass analyzers in series. perkinelmer.com The first mass analyzer selects the molecular ion of the target analyte (in this case, this compound), which is then fragmented in a collision cell. The second mass analyzer then separates and detects these characteristic fragment ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and allows for very low detection limits, often in the nanogram per liter (ng/L) or picogram per liter (pg/L) range. shimadzu.com The high selectivity of LC-MS/MS is crucial for complex environmental matrices where co-eluting compounds can interfere with the analysis. measurlabs.comnih.gov
| Technique | Principle | Applicability to this compound | Key Advantages | Typical Detection Limits |
| GC-MS | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection. | Suitable due to the expected volatility of this compound. | High resolving power, extensive spectral libraries for identification. | Low to sub-µg/L in water; ng/g in soil/sediment. |
| LC-MS/MS | Separation of compounds in the liquid phase followed by tandem mass spectrometry for highly selective detection. | Applicable for analysis in aqueous samples and extracts from solid matrices. | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, minimizes matrix effects. perkinelmer.com | ng/L to pg/L in water; µg/kg to ng/kg in soil/sediment. |
Spectroscopic Detection Methods in Complex Samples
While chromatographic methods are dominant, certain spectroscopic techniques can be employed for the detection of specific compounds or classes of compounds in environmental samples, sometimes as screening tools or in conjunction with other methods.
For a compound like this compound, which possesses a chromophore (the cinnamaldehyde-like structure), UV-Visible (UV-Vis) Spectroscopy could theoretically be used for detection. The conjugated system of double bonds in the molecule will absorb UV light at a characteristic wavelength. However, in complex environmental samples, the presence of numerous other organic molecules that also absorb in the UV-Vis range leads to significant spectral overlap and interference. This lack of selectivity makes standalone UV-Vis spectroscopy generally unsuitable for trace quantification of a specific compound in a complex matrix without extensive sample cleanup and separation. It is more commonly used as a detector following chromatographic separation (e.g., HPLC-UV). nih.gov
Fluorescence Spectroscopy is another potential detection method. If this compound or its derivatives exhibit fluorescence, this technique could offer higher sensitivity and selectivity than UV-Vis absorption spectroscopy. Fluorescence involves the absorption of light at one wavelength and re-emission at a longer wavelength. However, similar to UV-Vis, interference from naturally fluorescent compounds in environmental samples (e.g., humic substances) can be a significant challenge.
Future Research Directions and Emerging Trends
Development of Novel Organocatalysts and Biocatalysts for Asymmetric Synthesis
The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, using small organic molecules (organocatalysts) or enzymes (biocatalysts), offers a powerful and sustainable alternative to traditional metal-based catalysts. tcichemicals.com The focus is on creating enantiomerically pure compounds, and for α,β-unsaturated aldehydes like 2-Benzylidenebutanal, these methods are crucial for producing specific stereoisomers.
Organocatalysis: Recent advancements have seen the development of highly efficient organocatalysts for various asymmetric transformations. rsc.org For reactions involving α,β-unsaturated aldehydes, research is focused on novel catalyst designs that offer high enantioselectivity and yield under mild conditions. tcichemicals.com Proline and its derivatives have been foundational, but the field is expanding to more complex structures. tcichemicals.com For example, dipeptide-derived phosphines have been shown to promote enantioselective cycloadditions, while imidazolidinone derivatives are effective in Diels-Alder reactions. tcichemicals.com Future work will likely involve creating bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, leading to even greater control over the reaction outcome.
Biocatalysis: Enzymes are highly specific and efficient catalysts that operate under environmentally benign conditions. interesjournals.org The use of biocatalysts, such as hydrolases (e.g., lipases) and oxidoreductases (e.g., ene-reductases), is a growing area for the asymmetric synthesis of chiral molecules. unipd.itnih.gov Lipases can be used for the kinetic resolution of racemic mixtures, selectively acylating one enantiomer while leaving the other untouched. unipd.it Ene-reductases (EReds) can catalyze the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated aldehydes and ketones. nih.gov A key trend is the use of enzyme cascades, where multiple enzymes are used in a one-pot reaction to perform sequential transformations, creating complex molecules with multiple stereocenters. nih.gov Protein engineering techniques, such as site-directed mutagenesis and directed evolution, are being employed to create enzymes with novel reactivity or improved stability and substrate scope. interesjournals.org
Table 1: Comparison of Catalytic Approaches for Asymmetric Synthesis
| Catalyst Type | Examples | Key Advantages | Emerging Trends |
|---|---|---|---|
| Organocatalysts | Proline derivatives, Dipeptide-derived phosphines, Imidazolidinones tcichemicals.com | Low toxicity, operational simplicity, stability. tcichemicals.com | Development of bifunctional catalysts, application in complex cascade reactions. mdpi.com |
| Biocatalysts (Enzymes) | Lipases, Ene-reductases (EReds), Imine Reductases (IReds) unipd.itnih.gov | High enantioselectivity, mild reaction conditions, biodegradable. interesjournals.org | Protein engineering for novel reactivity, multi-enzyme cascades. interesjournals.orgnih.gov |
Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Elucidation
Understanding the precise mechanism of a chemical reaction is critical for its optimization. Advanced in-situ and operando spectroscopic techniques allow researchers to observe reactions as they happen, providing real-time data on catalyst structure, active sites, and the formation of transient intermediates. numberanalytics.comfrontiersin.orgresearchgate.net
These techniques are moving beyond static measurements to capture the dynamic nature of catalytic processes. frontiersin.org For reactions involving this compound, this could mean directly observing the binding of the substrate to a catalyst's active site or identifying short-lived intermediates that dictate the reaction's stereochemical outcome.
Key techniques and their applications include:
Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy methods are powerful for identifying functional groups and molecular structures on a catalyst's surface. numberanalytics.comnumberanalytics.com Attenuated Total Reflectance (ATR)-IR and Surface-Enhanced Raman Spectroscopy (SERS) are particularly useful for studying reactions at solid-liquid or solid-gas interfaces. frontiersin.org
X-ray Absorption Spectroscopy (XAS) : XAS provides information on the electronic structure and local coordination environment of a specific element within a catalyst. nih.gov Operando XAS can track changes in the oxidation state and geometry of a catalyst's active center during the reaction cycle. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ NMR can follow the concentration of reactants, products, and intermediates in the liquid phase over time, offering valuable kinetic data. numberanalytics.com
The integration of multiple in-situ techniques is an emerging trend, providing a more complete picture of the catalytic system. numberanalytics.com The future will see the development of time-resolved methods with even higher sensitivity and faster acquisition times, enabling the observation of ultrafast reaction dynamics. frontiersin.org
Table 2: In-Situ Spectroscopic Techniques for Mechanistic Studies
| Technique | Information Provided | Application in Catalysis |
|---|---|---|
| In-Situ IR/Raman Spectroscopy | Vibrational modes of molecules, surface species, reaction intermediates. numberanalytics.com | Analyzing surface chemistry and identifying key intermediates on the catalyst surface. numberanalytics.com |
| Operando X-ray Absorption Spectroscopy (XAS) | Electronic structure, oxidation state, and local atomic environment of the catalyst. nih.gov | Studying the dynamic changes of the catalyst's active sites under real operating conditions. nih.gov |
| In-Situ NMR Spectroscopy | Structure and dynamics of molecules in solution, reaction kinetics. numberanalytics.com | Tracking the conversion of reactants to products and identifying solution-phase intermediates. numberanalytics.com |
Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. nih.gov Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns, predict outcomes, and suggest optimal reaction conditions or novel molecular structures. nih.govacs.org
For a compound like this compound, AI can be applied in several ways:
Predictive Synthesis : ML models can predict the yield and enantioselectivity of a reaction based on the starting materials, catalyst, and conditions. acs.orgethz.ch This allows for the rapid in-silico screening of thousands of potential catalysts and conditions, saving significant time and resources compared to traditional experimental optimization. nih.gov For instance, researchers have successfully used ML to predict the performance of peptide-based catalysts for reactions involving α,β-unsaturated aldehydes. nih.govacs.org
Retrosynthesis Planning : AI tools can propose synthetic routes to a target molecule by working backward from the product, a process known as retrosynthesis. This can help chemists discover novel and more efficient ways to synthesize this compound or its derivatives. nih.gov
Catalyst and Materials Design : AI can be used to design new catalysts or materials with desired properties. By learning the relationship between a catalyst's structure and its activity, ML models can propose new molecular structures that are predicted to have superior performance. ethz.ch
The success of these AI applications depends heavily on the availability of large, high-quality datasets. Future efforts will focus on creating standardized reaction databases and integrating AI with automated robotic platforms for high-throughput experimentation, creating a closed loop of prediction, experimentation, and learning. nih.gov
Exploration of this compound in Supramolecular Chemistry and Covalent Organic Frameworks (COFs)
Supramolecular Chemistry : This field of chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. wikipedia.orgnih.gov These interactions are key to processes like molecular recognition and self-assembly. wikipedia.org The unique structure of this compound, with its aldehyde group (a hydrogen bond acceptor) and aromatic ring, makes it a potential building block for designing complex supramolecular architectures. Future research could explore its use in creating host-guest systems, where it is selectively bound by a larger host molecule, or in the self-assembly of nanostructures with specific functions. wikipedia.orgnih.gov
Covalent Organic Frameworks (COFs) : COFs are a class of crystalline porous polymers with structures held together by strong covalent bonds. tcichemicals.com Their high porosity, crystallinity, and tunable nature make them promising materials for applications in gas storage, separation, and catalysis. tcichemicals.commdpi.com COFs are typically synthesized by combining molecular building blocks, or "linkers." tcichemicals.com Aldehydes are common linkers used to form stable imine-linked COFs. tcichemicals.com
Given that this compound is an aldehyde, it represents a potential linker for the synthesis of novel COFs. ambeed.com The benzylidene group would introduce specific steric and electronic properties into the COF structure, potentially influencing its pore size, stability, and functional properties. Research in this area would involve designing and synthesizing new COFs using this compound or its derivatives and exploring their performance in applications like heterogeneous catalysis or molecular sensing. The ability to precisely design the structure of COFs at the molecular level opens up possibilities for creating materials with tailored functions. mdpi.comrsc.org
Integration into Circular Economy Principles for Sustainable Chemical Production
The chemical industry is increasingly shifting from a linear "take-make-dispose" model to a circular economy, which aims to minimize waste, conserve resources, and reduce environmental impact. chemiehoch3.destrategicallies.co.uk This involves a holistic approach to chemical production, from the choice of raw materials to the design of the final product and its end-of-life. tarosdiscovery.com
For a fine chemical like this compound, integrating circular economy principles could involve several key strategies:
Renewable Feedstocks : Shifting from petrochemical-based starting materials to renewable biomass. strategicallies.co.uknih.gov Research could focus on developing biocatalytic or chemocatalytic routes to synthesize this compound precursors from bio-based platform chemicals.
Process Intensification and Energy Efficiency : Designing more efficient chemical processes that reduce energy consumption and waste generation. numberanalytics.com This can be achieved through the use of continuous flow reactors, more effective catalysts, and processes that operate at lower temperatures and pressures. royalsocietypublishing.org Photochemistry, which uses light to drive chemical reactions, is one such approach that aligns well with sustainability goals. royalsocietypublishing.org
Waste Valorization : Treating by-products not as waste but as potential raw materials for other processes. This requires designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.
Designing for Recyclability : In the context of materials derived from this compound (such as polymers or COFs), this means designing them to be easily recycled or degraded into non-harmful components at the end of their useful life. tarosdiscovery.com
The ultimate goal is to create a closed-loop system where resources are used more efficiently and the environmental footprint of chemical production is significantly reduced. chemiehoch3.denumberanalytics.com This requires innovation across the entire value chain, from fundamental research to industrial-scale implementation. biorxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
